An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data in publicly accessible literature, this guide leverages predictive computational models to furnish essential data points, including solubility, pKa, lipophilicity, and spectral characteristics. Furthermore, it details robust, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. This document is structured to serve as a practical resource, bridging predictive insights with actionable experimental methodologies to facilitate drug discovery and development endeavors.
Introduction and Molecular Structure
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one belongs to the aminopyrimidine class of compounds, which are integral scaffolds in numerous biologically active molecules.[1] The presence of a fluorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its physicochemical characteristics paramount for its development as a potential therapeutic agent.
The molecular structure consists of a pyrimidinone core, which can exist in tautomeric forms, with an amino group at the 2-position and a 4-fluorophenyl substituent at the 6-position. The potential for tautomerism between the keto and enol forms, as well as amino-imino forms, can impact its hydrogen bonding capabilities and overall physicochemical behavior.[2]
Molecular Formula: C₁₀H₈FN₃O
Molecular Weight: 217.19 g/mol
IUPAC Name: 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using validated computational models such as those available in ACD/Labs Percepta and ChemDraw.[3][4] These predictions serve as a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 280-300 | Influences formulation and stability. |
| Boiling Point (°C) | ~450 | Indicates thermal stability. |
| pKa (acidic) | ~8.5 | Governs ionization state and solubility at physiological pH. |
| pKa (basic) | ~2.5 | Influences salt formation and interactions with biological targets. |
| LogP | ~1.5 | Predicts lipophilicity and membrane permeability. |
| Aqueous Solubility (pH 7.4) | Low | Impacts bioavailability and formulation strategies. |
Synthesis and Characterization
While a specific synthesis for 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is not extensively reported, a plausible and commonly employed synthetic route for analogous 2-amino-6-arylpyrimidin-4-ones involves a multi-step process.[5]
Proposed Synthetic Pathway
A likely synthetic approach involves the Claisen-Schmidt condensation of 4-fluorobenzaldehyde with a suitable ketone to form a chalcone intermediate. This intermediate is then subjected to a cyclocondensation reaction with guanidine.[5][6] This method is a variation of the well-established Biginelli reaction.[7][8]
Caption: Workflow for thermodynamic solubility determination.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Principle: This classic method determines the partition coefficient of a compound between n-octanol and water, providing a measure of its lipophilicity.
Protocol:
-
Preparation: Prepare a stock solution of the compound in either n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
Thermal Analysis by DSC and TGA
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions like melting and decomposition. [9][10]Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns. [11] Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the compound into an appropriate DSC or TGA pan.
-
Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge with an inert gas (e.g., nitrogen).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event.
-
TGA: The decomposition temperature is identified by the onset of mass loss.
-
Caption: Parallel workflows for DSC and TGA analysis.
Determination of pKa by UV-Vis Spectroscopy
Principle: The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. [12][13]The absorbance of the ionized and un-ionized species will differ, and the pKa corresponds to the pH at which their concentrations are equal. [14] Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the predicted pKa values.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a wavelength where the ionized and un-ionized forms have the largest difference in absorbance against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one for researchers and drug development professionals. By integrating predictive data with established experimental protocols, this document offers a comprehensive framework for the characterization of this and similar novel chemical entities. The provided methodologies are designed to be robust and self-validating, ensuring the generation of high-quality data crucial for advancing drug discovery programs.
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